molecular formula C7H5F3OS B052458 3-(Trifluoromethylthio)phenol CAS No. 3823-40-3

3-(Trifluoromethylthio)phenol

Cat. No.: B052458
CAS No.: 3823-40-3
M. Wt: 194.18 g/mol
InChI Key: FRSIRCKEPOPEFZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which include enhanced lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 3-(Trifluoromethylthio)phenol is various substituted phenols . The compound interacts with these phenols through an electrophilic aromatic ring trifluoromethylthiolation .

Mode of Action

This compound interacts with its targets through an electrophilic substitution pathway . The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

Biochemical Pathways

The compound is known to contribute to enhanced lipophilicity, which is an indispensable property in the agrochemistry and medicinal chemistry industries .

Pharmacokinetics

The compound is known to be a simple and easy-to-handle electrophilic reagent for the direct introduction of a scf3 group into organic molecules .

Result of Action

The compound is known to contribute to the creation of new functional and advanced materials . Fluorinated organic molecules, such as this compound, frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was identified as responsible for an odor incident in drinking water, with concentration levels up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenol with a trifluoromethylthiolating agent. One common method uses N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly regioselective, favoring the para position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as enhanced lipophilicity and strong electron-withdrawing effects. These properties differentiate it from other trifluoromethylated phenols and make it particularly valuable in specific applications .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIRCKEPOPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380700
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3823-40-3
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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